3-[(3-chlorophenyl)methyl]-6-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Beschreibung
This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidinone core. Its structure includes two critical substituents:
- Position 3: A 3-chlorobenzyl group, which enhances lipophilicity and may influence binding to hydrophobic enzyme pockets.
- Position 6: A 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-ylmethyl group.
Triazolopyrimidinones are recognized for their pharmacological versatility, particularly as inhibitors of viral enzymes like Chikungunya virus (CHIKV) nonstructural protein 1 (nsP1), which is critical for viral RNA capping .
Eigenschaften
IUPAC Name |
3-[(3-chlorophenyl)methyl]-6-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN7O4/c1-32-16-7-14(8-17(9-16)33-2)20-25-18(34-27-20)11-29-12-24-21-19(22(29)31)26-28-30(21)10-13-4-3-5-15(23)6-13/h3-9,12H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFYVVNLJZIXTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC(=CC=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-[(3-chlorophenyl)methyl]-6-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that has garnered attention for its potential biological activities. This compound incorporates several pharmacologically relevant moieties, including a triazole and an oxadiazole ring, which are known for their diverse biological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 465.8 g/mol . The structure features a chlorophenyl group and a dimethoxyphenyl moiety linked through an oxadiazole ring. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. These compounds have shown effectiveness against a variety of pathogens, including bacteria and fungi. For example:
- Antibacterial Activity : Compounds incorporating the oxadiazole ring have been reported to possess antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. In studies comparing new derivatives to standard antibiotics like gentamicin, some oxadiazole derivatives demonstrated comparable or superior activity against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The triazole and oxadiazole components of the compound are associated with anticancer properties. Studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines:
- Cell Line Studies : In vitro tests on cell lines such as HeLa (cervical cancer) and MDA-MB-435 (melanoma) indicated that certain derivatives exhibited significant antiproliferative activity. For instance, some compounds achieved growth inhibition percentages exceeding 30% at concentrations around 10 μM .
The mechanisms through which these compounds exert their biological effects are varied:
- Enzyme Inhibition : Some studies suggest that oxadiazole derivatives may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism. For instance, binding affinity studies have shown that certain derivatives can effectively bind to active sites of enzymes crucial for microbial survival .
Case Studies
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Antimicrobial Efficacy Study :
- A series of oxadiazole derivatives were synthesized and tested for antimicrobial activity. Compounds featuring both aromatic and heteroaromatic structures showed broad-spectrum activity against multiple bacterial strains.
- The most promising candidates were those with substitutions that enhanced lipophilicity and electronic properties.
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Anticancer Activity Evaluation :
- In a study assessing the antiproliferative effects on various cancer cell lines (NCI-60), specific derivatives exhibited selective toxicity towards non-small cell lung cancer cells.
- The study highlighted the importance of structural modifications in enhancing biological activity.
Data Tables
Wissenschaftliche Forschungsanwendungen
The compound 3-[(3-chlorophenyl)methyl]-6-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, agricultural science, and material science.
Chemical Properties and Structure
The compound belongs to a class of heterocyclic compounds characterized by the presence of triazole and oxadiazole rings. Its molecular formula is C19H19ClN6O3, with a molecular weight of approximately 408.85 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyrimidine compounds exhibit significant anticancer properties. Research has shown that the compound can inhibit the proliferation of various cancer cell lines. For instance:
- Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
- Case Study : A study published in a peer-reviewed journal demonstrated that the compound effectively reduced tumor size in xenograft models of breast cancer, suggesting its potential as a therapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens.
- Efficacy : Laboratory tests indicate that it exhibits bactericidal effects against Gram-positive and Gram-negative bacteria.
- Research Findings : A comparative study highlighted its effectiveness against multi-drug resistant strains, making it a candidate for further development as an antibiotic .
Pesticide Development
Due to its structural characteristics, this compound has potential applications in developing new pesticides.
- Insecticidal Activity : Preliminary studies suggest that it may possess insecticidal properties against common agricultural pests.
- Field Trials : Ongoing field trials are assessing its effectiveness and safety profile compared to existing pesticides .
Herbicide Potential
Research is also exploring its application as a herbicide.
- Mechanism : The compound's ability to inhibit specific enzymatic pathways involved in plant growth could lead to effective weed management solutions.
- Case Study : A recent trial demonstrated significant weed suppression in rice fields when applied at specific growth stages .
Synthesis of Functional Materials
The unique chemical structure allows for the synthesis of polymers with specific properties.
- Conductive Polymers : Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity.
- Nanocomposites : Studies are exploring its use in creating nanocomposites for electronic applications, leveraging its heterocyclic nature to improve thermal stability and mechanical strength .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Triazolopyrimidinone Cores
The following compounds share the triazolopyrimidinone scaffold but differ in substituents, leading to variations in activity and physicochemical properties.
Key Research Findings
Antiviral Activity: Compounds with 3-aryl-triazolopyrimidinone scaffolds (e.g., MADTP series) inhibit CHIKV nsP1 by disrupting GTP binding. Resistance mutations (e.g., P34S, T246A) highlight the importance of substituent-enzyme interactions . The target compound’s dimethoxyphenyl group may improve binding affinity compared to monosubstituted aryl analogues.
Synthetic Accessibility : Synthesis often employs ionic liquids (e.g., BMIM-PF6) or DMF-DMA-mediated cyclization, as seen in and . The target compound’s oxadiazole moiety likely requires multi-step protocols involving nitrile oxide cycloadditions .
Physicochemical Properties: Glycoside derivatives (e.g., ) exhibit higher solubility due to hydroxyl groups but may suffer from metabolic instability.
Comparative Analysis of Substituent Effects
- 3-Chlorobenzyl vs.
- 3,5-Dimethoxyphenyl vs. Trimethoxyphenyl : The absence of a 4-methoxy group in the target compound reduces steric hindrance, possibly favoring deeper binding pocket penetration.
- Oxadiazole vs.
Vorbereitungsmethoden
Synthesis of the Triazolopyrimidin-7-one Core
The triazolo[4,5-d]pyrimidin-7-one core serves as the foundational scaffold. A validated approach involves cyclocondensation of 3-amino-1,2,4-triazole with β-keto esters. As demonstrated by Mrayej et al., aminoguanidine bicarbonate reacts with formic acid to yield 3-amino-1,2,4-triazole, which subsequently undergoes cyclization with ethyl acetoacetate in acetic acid to form 5-methyl- triazolo[1,5-a]pyrimidine derivatives . For the target compound, substituting ethyl acetoacetate with a malonate derivative bearing a ketone group at the 7-position enables the formation of the pyrimidin-7-one moiety.
Critical Reaction Conditions
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Reactants : 3-amino-1,2,4-triazole, ethyl malonate derivative.
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Solvent : Acetic acid.
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Temperature : 80–100°C under reflux.
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Catalyst : None required; acid-mediated cyclization.
Synthesis of the 3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole-5-ylmethyl Side Chain
The 1,2,4-oxadiazole ring is constructed via cyclization of a hydroxamic acid intermediate. As detailed by ACS Omega, hydrazide derivatives react with carbon disulfide (CS₂) under basic conditions to form 1,3,4-oxadiazole-2-thiols, which are subsequently functionalized at the 5-position . For the target compound:
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Hydrazide Formation : 3,5-Dimethoxybenzohydrazide is synthesized from 3,5-dimethoxybenzoic acid and hydrazine monohydrate in ethanol.
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Oxadiazole Cyclization : The hydrazide reacts with CS₂ in ethanol under reflux with potassium hydroxide (KOH) to yield 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-thiol.
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Methylation : The thiol group is methylated using methyl iodide (CH₃I) in dimethylformamide (DMF) with K₂CO₃.
Key Data
Coupling of the Oxadiazole Side Chain to the Triazolopyrimidinone Core
The final step involves linking the oxadiazole moiety to the 6-position of the triazolopyrimidinone core. A nucleophilic aromatic substitution or alkylation strategy is employed. According to PMC research, chloro-methyl intermediates react with thiols or alcohols in acetone/K₂CO₃ to form stable ether or thioether bonds . For the target molecule, the oxadiazole’s methyl group is brominated to form a bromomethyl derivative, which then undergoes alkylation with the triazolopyrimidinone’s 6-position under basic conditions.
Reaction Setup
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Reactants : Bromomethyl-oxadiazole, triazolopyrimidinone.
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Base : K₂CO₃.
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Solvent : Acetone.
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Temperature : Reflux (56°C).
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Characterization via NMR (¹H, ¹³C), HRMS, and elemental analysis confirms structural integrity.
Representative Data
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¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyrimidinone-H), 7.35–7.20 (m, 4H, chlorophenyl), 6.65 (s, 2H, dimethoxyphenyl), 5.10 (s, 2H, CH₂-oxadiazole), 4.95 (s, 2H, CH₂-triazole), 3.85 (s, 6H, OCH₃).
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Reagents |
|---|---|---|---|
| Core Formation | Cyclocondensation | 85–94 | Ethyl malonate, AcOH |
| 3-Chlorophenylmethyl | Alkylation with K₂CO₃ | 70–80 | 3-Chlorobenzyl bromide |
| Oxadiazole Synthesis | CS₂ cyclization | 75–85 | CS₂, KOH |
| Final Coupling | Bromomethyl alkylation | 65–75 | K₂CO₃, acetone |
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this triazolopyrimidine derivative?
Methodological Answer: The synthesis involves multi-step reactions, including:
- Cyclization : Formation of the triazole and pyrimidine core via acid-catalyzed cyclization of precursors (e.g., 3-chlorobenzylamine derivatives and oxadiazole intermediates) .
- Substitution : Introduction of the 3,5-dimethoxyphenyl-oxadiazole group via nucleophilic substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Key Variables : Temperature (60–100°C for cyclization), solvent polarity (DMF for substitution), and reaction time (12–24 hr) .
Q. How can structural characterization be systematically validated for this compound?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., integration ratios for methoxy groups and aromatic protons) .
- X-ray Crystallography : Resolve ambiguities in fused-ring systems (e.g., triazole-pyrimidine connectivity) by analyzing intermolecular hydrogen bonds and crystal packing .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]: 522.12) .
Q. What preliminary assays are recommended for screening biological activity?
Methodological Answer:
- Enzyme Inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based ATPase assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Solubility Screening : Use SwissADME to predict logP (estimated ~3.5) and validate experimentally via shake-flask method .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve electronic and steric effects of substituents?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to map electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic regions (e.g., methoxy groups as electron donors) .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., docking to kinase active sites) using AMBER or GROMACS, focusing on π-π stacking with phenyl rings .
- SAR Analysis : Correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with bioactivity using multivariate regression .
Q. How to address contradictory data in biological activity across studies?
Methodological Answer:
- Dose-Response Replication : Repeat assays with standardized protocols (e.g., fixed ATP concentration in kinase assays) .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of oxadiazole under acidic conditions) .
- Orthogonal Assays : Validate cytotoxicity results with live-cell imaging (e.g., apoptosis markers like Annexin V) .
Q. What strategies optimize stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate compound in buffers (pH 2–9) for 24 hr, monitor degradation via HPLC .
- Light Sensitivity : Conduct accelerated aging under UV light (λ = 254 nm) to assess photodegradation pathways .
- Formulation : Encapsulate in PEGylated liposomes to enhance aqueous stability (particle size <200 nm via DLS) .
Experimental Design Considerations
7. Designing a study to evaluate structure-activity relationships (SAR):
- Variable Selection : Vary substituents on the oxadiazole (e.g., 3,5-dimethoxy vs. 4-ethoxy) while keeping the triazolopyrimidine core constant .
- Control Groups : Include a parent compound (lacking oxadiazole) and a positive control (e.g., imatinib for kinase inhibition) .
- Data Normalization : Express bioactivity as % inhibition relative to vehicle controls to account for batch variability .
8. Resolving synthetic yield inconsistencies:
- Design of Experiments (DoE) : Use a fractional factorial design to test interactions between solvent (DMF vs. DMSO), catalyst loading (0.1–1 eq), and temperature .
- In Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., disappearance of nitrile peaks at ~2200 cm) .
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